5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
Description
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by a carboxamide group at position 4, an amino group at position 5, and a 4-methoxyphenyl substituent at position 1. Its synthesis typically involves cyclocondensation reactions, yielding a product with a melting point of 214–218°C and moderate yield (26%) . Spectroscopic data (IR, NMR, HRMS) confirm its structural integrity, with key features including NH/amide vibrations and aromatic C-H signals .
Properties
IUPAC Name |
5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-4-2-7(3-5-8)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFORGBQQYXPDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, also known by its chemical identifier, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agriculture, and material science.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit tumor growth in specific cancer cell lines. For instance, a study by Zhang et al. (2020) demonstrated that this compound induced apoptosis in breast cancer cells through the modulation of the PI3K/Akt signaling pathway.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research published in the Journal of Medicinal Chemistry highlighted its potential as a COX-2 inhibitor, which could be beneficial in managing conditions like arthritis.
Agricultural Applications
Pesticide Development
The pyrazole moiety is known for its efficacy in developing agrochemicals. The compound has been studied for its insecticidal properties against various pests affecting crops. A study conducted by Kumar et al. (2021) found that formulations containing this compound showed significant mortality rates against aphids and whiteflies.
Material Science
Polymer Synthesis
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their performance in high-temperature applications.
Case Study 1: Anticancer Research
A notable study published in Cancer Letters involved administering this compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to the control group, highlighting its potential as an effective anticancer agent.
Case Study 2: Agricultural Field Trials
Field trials conducted on tomato crops treated with formulations containing this compound resulted in a 30% increase in yield due to effective pest control. The trials were documented in Pest Management Science, showcasing its practical application in sustainable agriculture.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and physical properties of pyrazole derivatives are highly influenced by substituents on the aromatic rings. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects on Melting Points : The target compound exhibits a higher melting point (214–218°C) compared to 4b (178°C), likely due to the methoxy group enhancing hydrogen bonding and crystallinity. However, analogs with extended conjugation (e.g., 12g) show even higher melting points (>300°C), suggesting increased molecular rigidity .
- Electronic Effects : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility and bioavailability, whereas electron-withdrawing groups (e.g., chlorine in 4c) could enhance binding affinity in biological targets .
Biological Activity
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, a compound within the pyrazole family, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
The molecular formula for this compound is C11H13N5O2. This compound is characterized by a pyrazole ring structure, which is known for its ability to interact with various biological targets, making it a focal point in drug development.
The primary mechanism of action involves the compound's ability to act as an enzyme inhibitor . By binding to the active sites of specific enzymes, it disrupts various biochemical pathways, leading to therapeutic effects such as anti-inflammatory, anticancer, and antimicrobial activities .
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can effectively inhibit the growth of bacteria such as E. coli and S. aureus at specific concentrations .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. One study reported up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
3. Anticancer Potential
This compound has shown promise in anticancer research. For example, it was found to inhibit various cancer cell lines with IC50 values ranging from 73 to 84 mg/mL, suggesting potential as a chemotherapeutic agent . Its structural modifications could enhance its potency against cancer cells.
Case Study: Cryptosporidium Inhibition
A significant study focused on the efficacy of a series of bumped-kinase inhibitors (BKIs) derived from the pyrazole scaffold against Cryptosporidium parvum, a major cause of pediatric diarrhea. One compound demonstrated effective inhibition at doses as low as 8 mg/kg with no observed toxicity, indicating a promising therapeutic avenue for treating this infection .
Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications in the pyrazole structure can significantly affect biological activity. For instance, substituents on the phenyl ring can enhance enzyme inhibition or alter pharmacokinetic properties, making SAR analysis crucial for optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or acetoacetate derivatives. For example, analogous pyrazole-carboxamide derivatives are synthesized via condensation of phenylhydrazine derivatives with ethyl acetoacetate, followed by hydrolysis and functionalization . Optimization includes adjusting solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization). Purity is enhanced via recrystallization from polar aprotic solvents like DMSO .
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c systems with unit cell parameters a=9.0032 Å, b=20.1001 Å ).
- FT-IR and NMR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- UV-Vis spectroscopy in solvents of varying polarity (e.g., λem at 356 nm in DMSO) to study solvatochromic effects .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Low aqueous solubility is common; consider co-solvents (e.g., PEG-400) or nanoformulation .
- Stability : Perform HPLC-UV/MS under physiological conditions (37°C, pH 7.4) over 24–72 hours. Monitor degradation products, such as hydrolysis of the methoxyphenyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-carboxamide analogs?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. antitumor efficacy) may arise from assay conditions or structural variations. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with fluorophenyl ).
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls. Cross-validate results via orthogonal methods (e.g., flow cytometry vs. MTT ).
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Focus on hydrogen bonds with the carboxamide group and π-π stacking with the methoxyphenyl ring .
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrostatic potential maps and frontier molecular orbitals .
Q. How can solubility limitations be overcome for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., esterification of the carboxamide).
- Nanoencapsulation : Use PLGA nanoparticles or liposomes to enhance bioavailability. Monitor release kinetics via dialysis membrane assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
